molecular formula C22H24N4OS B2613741 N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251587-48-0

N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2613741
CAS No.: 1251587-48-0
M. Wt: 392.52
InChI Key: BAJKBBALBWFCIB-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic 1,8-naphthyridine derivative with a unique substitution pattern. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. Key structural features of this compound include:

  • Methyl group at the 7-position, which may enhance metabolic stability.
  • Thiomorpholine-4-carbonyl moiety at the 3-position, introducing sulfur-based polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-3-16-5-7-17(8-6-16)25-20-18-9-4-15(2)24-21(18)23-14-19(20)22(27)26-10-12-28-13-11-26/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJKBBALBWFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine and related derivatives.

Key Observations:

Substituent Effects on Physicochemical Properties: The trifluoromethyl group in compounds 3e–3g () increases lipophilicity and metabolic resistance but may reduce aqueous solubility compared to the target compound’s thiomorpholine-4-carbonyl group, which introduces polar sulfur and amide bonds.

Synthetic Feasibility: Yields for 1,8-naphthyridine derivatives under microwave synthesis () range from 12% (3i) to 90% (3g), suggesting that steric hindrance (e.g., isopropyl in 3i) or complex substitution patterns reduce efficiency.

Biological Implications :

  • Thiomorpholine vs. tetrahydropiperidine (Example 46, ): The sulfur atom in thiomorpholine could improve membrane permeability compared to nitrogen-rich heterocycles, while tetrahydropiperidine’s rigidity might enhance target selectivity.
  • Methoxy (3f) and thiophene (3g) substituents () are associated with improved solubility and binding affinity in kinase inhibitors, respectively, whereas the target compound’s methyl group at position 7 may prioritize metabolic stability over potency.

Biological Activity

N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound that combines a naphthyridine core with a thiomorpholine moiety and an ethylphenyl substituent. This unique structure is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N3O1SC_{16}H_{20}N_{3}O_{1}S. The presence of the thiomorpholine ring enhances its potential interactions with biological targets, while the ethylphenyl group may influence its pharmacokinetic properties.

Biological Activity

Research indicates that compounds related to naphthyridine structures exhibit diverse biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. Its structural analogs have shown effectiveness against various cancer cell lines, indicating potential pathways for therapeutic applications.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, suggesting that this compound may also inhibit inflammatory pathways.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. These studies are essential for understanding its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
1,8-NaphthyridineBasic naphthyridine structureAntibacterial, anti-inflammatory
7-Methyl-N-(4-methoxyphenyl)-1,8-naphthyridin-4-amineSimilar core with methoxy substitutionAnticancer
2-Aminoquinoline DerivativesContains quinoline instead of naphthyridineAntiviral activity

The table above illustrates how this compound compares with structurally similar compounds. Its unique combination of functional groups may enhance its biological activity compared to other naphthyridine derivatives.

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